molecular formula C12H20O2 B105696 3,7-Dimethylocta-2,6-dienyl acetate CAS No. 16409-44-2

3,7-Dimethylocta-2,6-dienyl acetate

Cat. No. B105696
CAS RN: 16409-44-2
M. Wt: 196.29 g/mol
InChI Key: HIGQPQRQIQDZMP-UHFFFAOYSA-N
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Description

3,7-Dimethylocta-2,6-dienyl acetate is a chemical compound that has been studied in various contexts, particularly in organic synthesis and reactions involving pyrolysis and radical additions. The compound is related to structures that have been synthesized and analyzed using different techniques, including X-ray diffraction and spectrometric experiments, as well as theoretical methods like Density Functional Theory (DFT) .

Synthesis Analysis

The synthesis of related compounds has been achieved through various methods. For instance, the formation of (E)- and (Z)-3,7-dimethylocta-1,6-dienyl acetate from the pyrolysis of endo-10β-pinan-7-yl acetate suggests a mechanism that involves either a 1,4-biradical intermediate or a concerted process . Additionally, novel synthesis methods have been developed for compounds with similar structures, utilizing green chemistry principles such as microwave (MW) irradiation and water as a solvent .

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,7-dimethylocta-2,6-dienyl acetate has been confirmed using X-ray diffraction. The electronic properties of these compounds have been analyzed using DFT, revealing insights into their kinetic stability and reactivity. For example, the energy band gap of 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane was computed, indicating lower kinetic stability and higher reactivity .

Chemical Reactions Analysis

The reactivity of 3,7-dimethylocta-1,6-diene, a compound similar to 3,7-dimethylocta-2,6-dienyl acetate, has been explored in radical addition reactions. These reactions were induced by manganese(III) acetate and showed different reactivity patterns depending on the organic radicals involved. The study provided insights into the regioselectivity of these additions and the possibility of reversible addition of radicals to alkenes .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3,7-dimethylocta-2,6-dienyl acetate are not detailed in the provided papers, the studies on related compounds offer a glimpse into the properties that could be expected. The molecular electrostatic potential maps and electron density analyses of similar molecules indicate the presence of electron-rich reactive sites, which could influence the physical properties such as solubility and boiling point, as well as chemical reactivity .

Scientific Research Applications

Chemical Reactions and Additions

3,7-Dimethylocta-2,6-dienyl acetate has been studied in various chemical reactions. For instance, its reactions with organic radicals generated by manganese(III) acetate oxidation have been examined, showcasing specific reaction patterns at different bonds (Mcquillin & Wood, 1976). Additionally, it undergoes regioselective radical additions, demonstrating different reactivity patterns based on the type of radicals involved (Mcquillin & Wood, 1976).

Biological Activities and Applications

3,7-Dimethylocta-2,6-dienyl acetate and its derivatives show potential in biological applications. For example, geranylbenzoquinonoids containing this compound have exhibited mild in vitro activity against the Plasmodium falciparum malaria parasite (Makangara et al., 2010). Additionally, linear geranylphenols synthesized from this compound have shown inhibitory effects on the mycelial growth of the plant pathogen Botrytis cinerea (Espinoza et al., 2014).

Synthesis and Molecular Structure

The compound has been a subject of interest in synthesis and structural analysis. Various studies have focused on synthesizing linear geranylphenols and examining their structures (Taborga et al., 2013). These insights are crucial for understanding the compound's potential in various applications.

Safety And Hazards

The compound is classified as a skin irritant and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects . The compound is classified as a combustible liquid .

properties

IUPAC Name

3,7-dimethylocta-2,6-dienyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGQPQRQIQDZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048153
Record name 3,7-Dimethyl-2,6-octadienyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethylocta-2,6-dienyl acetate

CAS RN

16409-44-2, 68311-13-7
Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16409-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geraniol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanol, 3,7-dimethyl-, 1-acetate, tetradehydro deriv.
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Record name 3,7-Dimethyl-2,6-octadienyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyloctyl acetate, tetradehydro derivative
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.388
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Record name 3,7-dimethylocta-2,6-dienyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
GA Evrendilek - Innovative food science & emerging technologies, 2016 - Elsevier
Regime (direction, amount, rate, and pattern) of change in aroma active compounds was quantified as a function of four pulsed electric field (PEF) treatment times, three fruits, and 10 …
Number of citations: 28 www.sciencedirect.com
GA Evrendilek, YK Avsar, F Evrendilek - Food Chemistry, 2016 - Elsevier
Abstract Effects of pulsed electric field (PEF) processing on 28 aroma active compounds, and four physical and eight sensory properties of peach nectar were explored using the best-fit …
Number of citations: 28 www.sciencedirect.com
F Patrignani, G Siesto, D Gottardi, I Vigentini, A Toffanin… - Beverages, 2022 - mdpi.com
The present research is aimed at investigating the potential of two commercial Saccharomyces cerevisiae strains (EC1118 and AWRI796) to generate wine-specific volatile molecule …
Number of citations: 1 www.mdpi.com
SJ Roe, MF Oldfield, N Geach… - Journal of Labelled …, 2013 - Wiley Online Library
In this communication, we report the synthesis of ~5 mCi of [3‐ 14 C]solanesol (1) prepared from ethyl [3‐ 14 C]acetoacetate and (all‐E)‐octaprenyl bromide (2) in four steps, with a …
F Kimbokota, A Hassanali, PGN Njagi - International Journal of Tropical …, 2023 - Springer
The fruit fly, Bactrocera dorsalis, is a polyphagous pest that damages a wide variety of fruits in the tropics, including East Africa. In this paper, we aimed to evaluate the attraction of …
Number of citations: 2 link.springer.com
B Singh, JP Singh, A Kaur, MP Yadav - Food Research International, 2021 - Elsevier
Citrus peel (CP), a by-product of the citrus fruit processing, comprises nearly forty to fifty percent of the fruit portion. Interestingly, the essential oil (EO) is primarily concentrated in the …
Number of citations: 77 www.sciencedirect.com
J Wang, B Zhang, Q Wu, X Jiang, H Liu, C Wang… - Food Chemistry, 2022 - Elsevier
Huangjiu is one of China’s national alcoholic beverages. The key odorants in four coarse cereal Huangjius (CCH) were identified by sensomics approach. Eighty-eight odorants were …
Number of citations: 17 www.sciencedirect.com
MA González, S Molina-Navarro - The Journal of Organic …, 2007 - ACS Publications
Mn(III)-based oxidative free-radical cyclization of an unsaturated β-keto ester containing a pyridine ring as radical trap has been studied. This intramolecular reaction of nucleophilic …
Number of citations: 29 pubs.acs.org
T Kato, I Ichinose - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCO) liberates bromonium ion when treated with polyenes to form brominated products. The results of the reaction of TBCO with simple …
Number of citations: 4 pubs.rsc.org
AA Vasil'ev, SE Lyubimov, EP Serebryakov… - Russian Chemical …, 2010 - Springer
The composition of the products obtained by Pd-catalyzed allylation of diethyl (alkyl)-malonates and ethyl cyanoacetate with allylic acetates under phase-transfer conditions using …
Number of citations: 6 link.springer.com

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